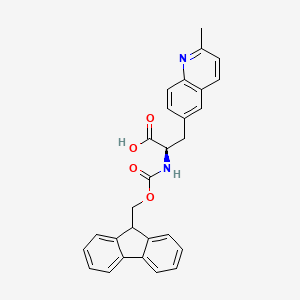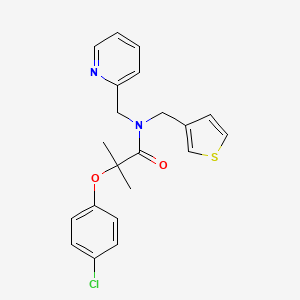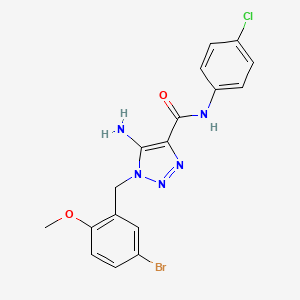![molecular formula C24H21N3O2S2 B2376322 N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 799811-24-8](/img/structure/B2376322.png)
N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a structure similar to the one you provided often belong to a class of organic compounds known as sulfonamides . They contain a sulfonamide group, which consists of a sulfur atom connected to an amide group. These compounds are widely used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The dimethyl groups attached to the pyrimidine ring can influence the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Sulfonamides are generally soluble in organic solvents and exhibit varying degrees of solubility in water . They also have a characteristic absorption in the UV-visible region due to the presence of the sulfonamide group .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Studies
Molecular Structure Investigation : The structural characteristics of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) were explored using spectroscopic methods and quantum chemical calculations. This involved studying the optimized molecular structure, harmonic vibrational frequencies, and electronic structures. The study aids in understanding the stability and electronic properties of the molecule (Mansour & Ghani, 2013).
Spectroscopic Analysis : A comprehensive study involving FTIR, NMR, and UV-Vis spectroscopy was conducted on similar sulfamethazine Schiff-base ligands. This research helps in elucidating the molecular structure and the effect of hydrogen bonding in these compounds (Mansour, 2014).
Synthesis and Evaluation of Derivatives
Synthesis of Novel Derivatives : Research focused on synthesizing novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. This study provides valuable insights into the chemical synthesis and potential applications of these derivatives (Hassan et al., 2009).
Antimicrobial Activity of Derivatives : Another study synthesized quinoline clubbed with sulfonamide moiety to explore their potential as antimicrobial agents. This research is significant for understanding the antimicrobial properties of such compounds (2022).
Synthesis and Biological Evaluation : Synthesizing novel heterocyclic compounds with a sulphamido moiety and evaluating their antibacterial and antifungal activities was a focus of one study. This research contributes to understanding the potential medicinal applications of these compounds (Nunna et al., 2014).
Electronic and Structural Properties
- Hyperpolarizability and Electronic Studies : Research on the first hyperpolarizability of new sulfonamide amphiphiles, including evaluation through quantum chemical calculations and hyper-Rayleigh scattering, sheds light on the electronic properties of these compounds (Kucharski et al., 1999).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Potentials : Studies have also been conducted on synthesizing and evaluating the antimicrobial and anti-tumor activities of pyrimidine-benzenesulfonamide derivatives, highlighting their potential in medical applications (Fathalla et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-14-16(2)26-24(25-15)30-23-20-13-7-9-17-8-6-12-19(21(17)20)22(23)27-31(28,29)18-10-4-3-5-11-18/h3-14,22-23,27H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSDGWKMSGQFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

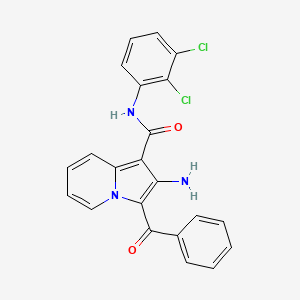

![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2376244.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2376246.png)
![[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate](/img/structure/B2376247.png)

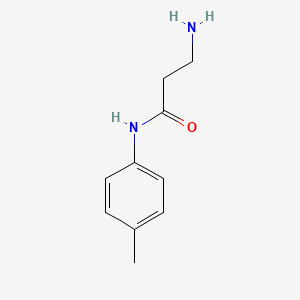
![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)
